

4,4'-Diethylbiphenyl chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,4'-Diethylbiphenyl**

Cat. No.: **B078490**

[Get Quote](#)

4,4'-Diethylbiphenyl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of **4,4'-Diethylbiphenyl**. It is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development and materials science. This document consolidates available data on its physicochemical properties, spectroscopic characteristics, and outlines common synthetic methodologies.

Chemical Properties and Structure

4,4'-Diethylbiphenyl is a biphenyl derivative substituted with an ethyl group at the 4 and 4' positions. Its chemical and physical properties are crucial for its application in various fields of chemical synthesis and materials science.

Table 1: Physicochemical Properties of **4,4'-Diethylbiphenyl**

Property	Value
Molecular Formula	C ₁₆ H ₁₈
Molecular Weight	210.31 g/mol
CAS Number	13049-40-6
Appearance	White to off-white solid
Melting Point	80-82 °C
Boiling Point	325-328 °C at 760 mmHg
Solubility	Insoluble in water; Soluble in organic solvents such as ethanol, ether, and benzene.
InChI	InChI=1S/C16H18/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3
SMILES	CCc1ccc(cc1)c2ccc(CC)cc2

Molecular Structure

The structure of **4,4'-Diethylbiphenyl** consists of two phenyl rings linked by a single bond, with ethyl groups attached to the para positions of each ring. This structure imparts a degree of rotational freedom around the biphenyl linkage.

Caption: Molecular structure of **4,4'-Diethylbiphenyl**.

Experimental Protocols: Synthesis

The synthesis of **4,4'-Diethylbiphenyl** can be achieved through several coupling reactions. The choice of method often depends on the desired yield, purity, and scalability.

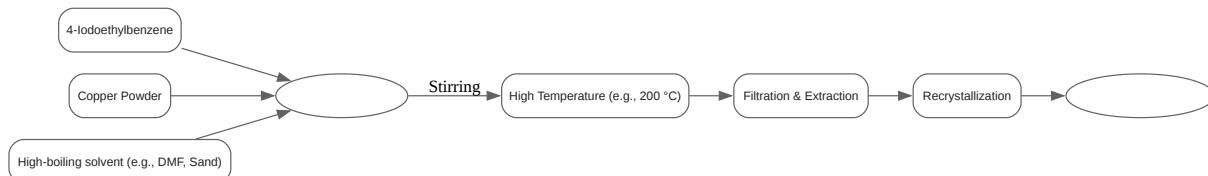
Suzuki Coupling Reaction

The Suzuki coupling is a versatile method for the formation of C-C bonds and is well-suited for the synthesis of biaryl compounds.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the Suzuki coupling synthesis of **4,4'-Diethylbiphenyl**.


Detailed Protocol:

- Reaction Setup: In a round-bottom flask, combine 4-ethylphenylboronic acid (1.2 equivalents), 4-bromoethylbenzene (1.0 equivalent), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).
- Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as potassium carbonate (2.0 equivalents).
- Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient) to yield pure **4,4'-diethylbiphenyl**.

Ullmann Coupling Reaction

The Ullmann coupling is a classical method for the synthesis of symmetric biaryls from aryl halides using copper.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the Ullmann coupling synthesis of **4,4'-Diethylbiphenyl**.

Detailed Protocol:

- Reaction Setup: A mixture of 4-iodoethylbenzene and activated copper powder is prepared. In some procedures, the reaction is carried out without a solvent (neat) or in a high-boiling solvent like dimethylformamide (DMF) or by mixing with sand to facilitate heat transfer.
- Reaction Conditions: The reaction mixture is heated to a high temperature (typically around 200 °C) with vigorous stirring for several hours.
- Work-up: After cooling, the reaction mixture is treated with a suitable solvent to dissolve the product, and the copper residues are removed by filtration. The filtrate is then subjected to an appropriate work-up procedure, which may include washing with aqueous solutions to remove any by-products.
- Purification: The crude product is typically purified by recrystallization from a suitable solvent such as ethanol to afford pure **4,4'-diethylbiphenyl**.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **4,4'-Diethylbiphenyl**.

Table 2: Spectroscopic Data of **4,4'-Diethylbiphenyl**

Technique	Key Features and Assignments
¹ H NMR	Aromatic protons (AA'BB' system): ~7.45 ppm (d, 4H) and ~7.20 ppm (d, 4H). Ethyl group: ~2.65 ppm (q, 4H, -CH ₂) and ~1.25 ppm (t, 6H, -CH ₃).
¹³ C NMR	Aromatic carbons: ~142 ppm, ~138 ppm, ~128 ppm, ~127 ppm. Ethyl group: ~28 ppm (-CH ₂) and ~15 ppm (-CH ₃).
IR (Infrared)	C-H stretching (aromatic): ~3030 cm ⁻¹ ; C-H stretching (aliphatic): ~2960-2870 cm ⁻¹ ; C=C stretching (aromatic): ~1600, 1500 cm ⁻¹ ; C-H bending (para-disubstituted): ~830 cm ⁻¹ .
MS (Mass Spec.)	Molecular ion peak (M ⁺) at m/z = 210. Key fragments at m/z = 195 ([M-CH ₃] ⁺) and m/z = 181 ([M-C ₂ H ₅] ⁺).

Note: The exact chemical shifts and peak intensities can vary depending on the solvent and the specific instrumentation used.

Conclusion

This technical guide has summarized the key chemical properties, structural information, and synthetic methodologies for **4,4'-Diethylbiphenyl**. The provided data and protocols are intended to serve as a valuable resource for scientists and researchers engaged in work involving this compound. The synthetic routes described, particularly the Suzuki coupling, offer efficient means for its preparation, while the spectroscopic data provides the necessary parameters for its characterization.

- To cite this document: BenchChem. [4,4'-Diethylbiphenyl chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b078490#4-4-diethylbiphenyl-chemical-properties-and-structure\]](https://www.benchchem.com/product/b078490#4-4-diethylbiphenyl-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com